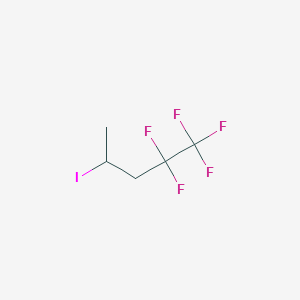

4-Iodo-1,1,1,2,2-pentafluoropentane

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2-pentafluoro-4-iodopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F5I/c1-3(11)2-4(6,7)5(8,9)10/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDACZYAYFEFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F5I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Iodo-1,1,1,2,2-pentafluoropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway for 4-Iodo-1,1,1,2,2-pentafluoropentane, a fluorinated organic compound with potential applications in pharmaceutical and materials science. Due to the absence of a directly documented synthesis in the current literature, this guide outlines a plausible two-step approach. The synthesis involves the preparation of the precursor, 1,1,1,2,2-pentafluoropent-4-ene, via a Grignard reaction, followed by a free-radical initiated anti-Markovnikov hydroiodination. This document provides a comprehensive overview of the proposed methodology, including detailed experimental protocols derived from analogous reactions, and presents relevant data in a structured format.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, lipophilicity, and altered electronic characteristics. This compound represents a valuable building block, combining a perfluoroethyl group with a reactive iodine atom, making it amenable to a variety of subsequent chemical transformations. This guide proposes a robust synthetic strategy to access this compound, addressing a gap in the existing chemical literature.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, as illustrated below. The initial step involves the formation of the key intermediate, 1,1,1,2,2-pentafluoropent-4-ene, through the reaction of a pentafluoroethyl Grignard reagent with an allyl halide. The subsequent step is the anti-Markovnikov addition of hydrogen iodide across the terminal double bond, effected by a free-radical initiator.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following experimental protocols are based on established methodologies for similar transformations and are provided as a guide for the synthesis of this compound.

Step 1: Synthesis of 1,1,1,2,2-pentafluoropent-4-ene

This procedure is adapted from standard Grignard reaction protocols involving perfluoroalkyl halides.

Reaction: C₂F₅I + Mg → C₂F₅MgI C₂F₅MgI + CH₂=CHCH₂Br → C₂F₅CH₂CH=CH₂ + MgBrI

Materials and Equipment:

-

Pentafluoroethyl iodide (C₂F₅I)

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer

Procedure:

-

In a flame-dried three-neck flask under a nitrogen atmosphere, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of pentafluoroethyl iodide in anhydrous diethyl ether.

-

Add a small portion of the pentafluoroethyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears. Gentle heating may be required.

-

Once the reaction has started, add the remaining pentafluoroethyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the crude product by fractional distillation to obtain 1,1,1,2,2-pentafluoropent-4-ene.

Step 2: Synthesis of this compound

This procedure is based on the well-established free-radical mediated anti-Markovnikov addition of hydrogen halides to alkenes.

Reaction: C₂F₅CH₂CH=CH₂ + HI --(Radical Initiator)--> C₂F₅CH(I)CH₂CH₃

Materials and Equipment:

-

1,1,1,2,2-pentafluoropent-4-ene

-

Anhydrous hydrogen iodide (gas or solution in a non-reactive solvent)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous, inert solvent (e.g., hexane, heptane)

-

Reaction vessel equipped with a gas inlet (if using gaseous HI), reflux condenser, and nitrogen inlet

-

UV lamp (for photochemical initiation, if desired)

-

Magnetic stirrer

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 1,1,1,2,2-pentafluoropent-4-ene in the chosen anhydrous solvent.

-

Add a catalytic amount of the radical initiator (e.g., AIBN).

-

If using gaseous HI, bubble the gas through the solution at a controlled rate. If using a solution of HI, add it dropwise.

-

Initiate the reaction by either heating the mixture to the decomposition temperature of the initiator (for AIBN, typically 60-80 °C) or by irradiating with a UV lamp.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove any excess iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthesis. These values are based on typical yields and properties of analogous reactions found in the literature.

Table 1: Reactants and Expected Products

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Pentafluoroethyl iodide | C₂F₅I | 245.92 | Reactant |

| Magnesium | Mg | 24.31 | Reactant |

| Allyl bromide | C₃H₅Br | 120.98 | Reactant |

| 1,1,1,2,2-Pentafluoropent-4-ene | C₅H₅F₅ | 156.08 | Intermediate |

| Hydrogen iodide | HI | 127.91 | Reactant |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Initiator |

| This compound | C₅H₆F₅I | 284.00 | Product |

Table 2: Expected Reaction Parameters and Yields

| Step | Reaction | Solvent | Temperature (°C) | Initiator | Expected Yield (%) |

| 1 | Grignard Reaction | Diethyl ether | 35 (reflux) | - | 60-70 |

| 2 | Anti-Markovnikov Hydroiodination | Hexane | 70 | AIBN | 75-85 |

Visualization of the Reaction Mechanism

The following diagram illustrates the proposed free-radical chain mechanism for the anti-Markovnikov hydroiodination of 1,1,1,2,2-pentafluoropent-4-ene.

Caption: Free-radical mechanism for the hydroiodination of 1,1,1,2,2-pentafluoropent-4-ene.

Conclusion

This technical guide presents a viable and detailed synthetic route for the preparation of this compound. While this specific synthesis is not explicitly reported in the literature, the proposed two-step method, involving a Grignard reaction followed by a free-radical anti-Markovnikov hydroiodination, is based on well-established and reliable organic transformations. The provided experimental protocols and data serve as a solid foundation for researchers to successfully synthesize this valuable fluorinated building block for applications in medicinal chemistry and materials science. It is recommended that the synthesis and purification steps are performed by trained personnel in a well-ventilated fume hood, following all appropriate safety precautions for handling the reagents involved.

"physical and chemical properties of 4-Iodo-1,1,1,2,2-pentafluoropentane"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Iodo-1,1,1,2,2-pentafluoropentane. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogues to provide valuable insights for researchers.

Chemical Identity and Physical Properties

This compound is a fluorinated alkyl iodide with the molecular formula C₅H₆F₅I. The presence of the pentafluoroethyl group significantly influences its physicochemical properties, making it a subject of interest in synthetic and medicinal chemistry.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value for this compound (Predicted/Inferred) | Value for 1,1,1,2,2-Pentafluoro-4-iodobutane[1] | Value for 1,1,1,2,2-Pentafluoro-5-iodopentane |

| Molecular Formula | C₅H₆F₅I | C₄H₄F₅I | C₅H₆F₅I |

| Molecular Weight | 288.00 g/mol | 273.97 g/mol | 288.00 g/mol |

| Boiling Point | No data available | 100-101 °C | No data available |

| Density | No data available | 1.936 g/mL at 20 °C | No data available |

| Solubility | Expected to be soluble in common organic solvents like chloroform and methanol. | Soluble in Chloroform, Methanol | No data available |

| Refractive Index | No data available | n20/D 1.391 | No data available |

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the carbon-iodine bond. The electron-withdrawing nature of the pentafluoroethyl group influences the polarity and reactivity of the C-I bond.

-

Carbon-Iodine Bond: The C-I bond is the most reactive site in the molecule and is susceptible to nucleophilic substitution and radical reactions.

-

Stability: The presence of the fluorine atoms enhances the thermal stability of the molecule. It should be stored away from light to prevent potential decomposition.

Experimental Protocols

Proposed Synthesis: Radical Addition of Pentafluoroethyl Iodide to Propene

A plausible method for the synthesis of this compound is the free-radical addition of pentafluoroethyl iodide to propene. This reaction is analogous to the synthesis of similar iodo-fluoroalkanes.

Reaction:

CF₃CF₂I + CH₂=CHCH₃ → CF₃CF₂CH₂CH(I)CH₃

Detailed Methodology:

-

Reaction Setup: A high-pressure reaction vessel equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a thermocouple is required.

-

Reagents:

-

Pentafluoroethyl iodide (C₂F₅I)

-

Propene (C₃H₆)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or a peroxide initiator) .

-

-

Procedure:

-

The reaction vessel is charged with pentafluoroethyl iodide and the radical initiator.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

Propene is introduced into the vessel, and the pressure is increased to the desired level.

-

The reaction mixture is heated to a temperature sufficient to initiate the radical chain reaction (typically 60-80 °C for AIBN).

-

The reaction is monitored by observing the pressure drop as the gaseous propene is consumed.

-

Upon completion, the vessel is cooled to room temperature, and the excess pressure is carefully vented.

-

The crude product is purified by distillation under reduced pressure to yield this compound.

-

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three distinct proton environments:

-

A multiplet for the -CH₂- group.

-

A multiplet for the -CH(I)- group.

-

A doublet for the terminal -CH₃ group.

The coupling of these protons with each other and with the adjacent fluorine atoms will lead to complex splitting patterns.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be crucial for confirming the structure. It is expected to show two signals corresponding to the -CF₃ and -CF₂- groups. The chemical shifts and coupling constants will be characteristic of the pentafluoroethyl group.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 288. Key fragmentation patterns would likely involve the loss of an iodine atom (M⁺ - 127) and fragmentation of the alkyl chain.

Applications in Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to a molecule. The introduction of a pentafluoropentyl iodide moiety can influence a drug candidate's:

-

Metabolic Stability: The strong carbon-fluorine bonds can block metabolic pathways, increasing the drug's half-life.

-

Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and membrane permeability.

-

Binding Affinity: The electronic effects of the fluorine atoms can alter the pKa of nearby functional groups and influence interactions with biological targets.

While specific applications of this compound in drug development have not been reported, its structure makes it a potential building block for the synthesis of novel fluorinated pharmacophores. The iodo-functional group provides a handle for further chemical modifications and coupling reactions.

Diagram of the Role in Medicinal Chemistry:

Caption: Potential role as a building block in drug discovery.

References

Technical Guide: 4-Iodo-1,1,1,2,2-pentafluoropentane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The target compound, 4-Iodo-1,1,1,2,2-pentafluoropentane, is not readily found in chemical databases and does not appear to have an assigned CAS number. The following information is based on the synthesis of a direct precursor and data from its closest structural analog, 1,1,1,2,2-Pentafluoro-4-iodobutane.

Introduction

This compound represents a potentially valuable, though not widely documented, fluorinated building block for organic synthesis. Its structure, combining a reactive C-I bond with a stable pentafluoroethyl group, suggests its utility in the introduction of fluorinated moieties in drug discovery and materials science. This guide provides an in-depth look at its synthesis, predicted properties, and potential applications.

Chemical Identity and Properties

Due to the lack of specific data for this compound, the properties of its lower homolog, 1,1,1,2,2-Pentafluoro-4-iodobutane (CAS: 40723-80-6) , are provided as an estimation.

| Property | Value (for 1,1,1,2,2-Pentafluoro-4-iodobutane) |

| CAS Number | 40723-80-6[1] |

| Molecular Formula | C4H4F5I[1] |

| Molecular Weight | 273.97 g/mol [1] |

| Boiling Point | 100-101 °C[1] |

| Density | 1.936 g/mL at 20 °C[1] |

| Refractive Index | n20/D 1.391[1] |

| Flash Point | 35 °C[1] |

| Solubility | Soluble in Chloroform, Methanol[1] |

Note: These properties are for the butane analog and should be considered as approximations for the pentane target.

Synthesis

A direct synthesis for this compound is not explicitly documented. However, a plausible two-step synthesis can be inferred from the preparation of its acetylated precursor, 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane, as described in US Patent 6,002,053 A[2].

Step 1: Synthesis of 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane

This step involves the free-radical addition of perfluoroethyl iodide to allyl acetate.

Experimental Protocol: Free-Radical Addition

-

Reactants: Perfluoroethyl iodide, Allyl acetate, 2,2'-azo-bis-isobutyronitrile (AIBN) (initiator).

-

Procedure (based on the patent description):

-

A solution of allyl acetate and a radical initiator such as AIBN in a suitable solvent is prepared.

-

Perfluoroethyl iodide is added to the solution.

-

The reaction mixture is heated to initiate the radical addition.

-

The reaction progress is monitored by techniques such as GC-MS or TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane.[2]

-

Step 2: Proposed Deacetoxylation to Yield this compound

The final step would be the removal of the acetoxy group. While the patent describes a subsequent dehalogenation, a targeted deacetoxylation would be required to obtain the desired product. Standard hydrolysis conditions can be employed for this transformation.

Experimental Protocol: Hydrolysis of Acetate

-

Reactants: 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane, a base (e.g., sodium hydroxide or potassium carbonate), a solvent mixture (e.g., methanol/water or ethanol/water).

-

Procedure:

-

The acetylated precursor is dissolved in a suitable alcoholic solvent.

-

An aqueous solution of a base is added dropwise.

-

The reaction mixture is stirred at room temperature or gently heated to drive the hydrolysis.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the reaction is neutralized with a suitable acid, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the crude this compound, which can be further purified by distillation.

-

Visualization of the Synthetic Pathway

The following diagrams illustrate the described synthetic workflow.

Caption: Synthesis of the acetylated precursor.

Caption: Proposed final deacetoxylation step.

Potential Applications in Drug Development

While no specific applications for this compound have been documented, its structural features suggest several potential uses in medicinal chemistry:

-

Introduction of Fluorinated Moieties: The pentafluoroethyl group can be incorporated into lead compounds to enhance metabolic stability, binding affinity, and lipophilicity.

-

Cross-Coupling Reactions: The iodo-functional group can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

-

Radical Reactions: The C-I bond can be homolytically cleaved to generate a perfluoroalkyl radical for addition to unsaturated systems.

Conclusion

This compound is a fluorinated building block with significant synthetic potential that remains largely unexplored. The synthetic pathway outlined, based on established patent literature, provides a viable route to its preparation. Further research into its characterization and reactivity is warranted to fully unlock its utility for the scientific community, particularly in the fields of drug discovery and materials science.

References

Elucidation of the Molecular Structure of 4-Iodo-1,1,1,2,2-pentafluoropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 4-Iodo-1,1,1,2,2-pentafluoropentane. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data derived from established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from closely related structural analogs. This guide offers detailed hypothetical experimental protocols and data interpretation, serving as a robust framework for researchers working with novel fluorinated compounds.

Introduction

This compound is a halogenated organic compound featuring a five-carbon pentane backbone. The structure is characterized by a pentafluoroethyl group at one terminus and an iodine atom at the C-4 position. The presence of both highly electronegative fluorine atoms and a heavy iodine atom imparts unique chemical and physical properties to the molecule, making it a compound of interest in synthetic chemistry and potentially in drug development as a building block or intermediate.

Accurate structural confirmation is the cornerstone of chemical research and development. This guide outlines the suite of analytical techniques required to unambiguously determine the molecular structure of this compound.

Figure 1: Proposed Structure of this compound

Predicted Spectroscopic Data and Analysis

The following sections detail the predicted outcomes from key spectroscopic analyses. These predictions are based on the known effects of fluoroalkyl chains and iodine substituents on chemical shifts, coupling constants, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of fluorine atoms. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are essential.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Position | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H (C-4) | Sextet of Triplets | 4.2 - 4.4 | ³JHH ≈ 6.5, ³JHF ≈ 12 |

| H (C-3) | Multiplet | 2.5 - 2.8 | - |

| H (C-5) | Doublet | 1.9 - 2.1 | ³JHH ≈ 6.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Position | Predicted Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| C-1 | 118 - 122 | ¹JCF ≈ 285, ²JCF ≈ 35 |

| C-2 | 110 - 115 | ¹JCF ≈ 250, ²JCF ≈ 30 |

| C-3 | 35 - 40 | ²JCF ≈ 25 |

| C-4 | 10 - 15 | ³JCF ≈ 5 |

| C-5 | 25 - 30 | - |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Position | Multiplicity | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Coupling Constants (J, Hz) |

| F (C-1) | Triplet | -80 to -85 | ³JFF ≈ 8 |

| F (C-2) | Quartet | -120 to -125 | ³JFF ≈ 8, ³JFH ≈ 12 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a distinct molecular ion peak and a characteristic fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Relative Abundance |

| 288 | [C₅H₆F₅I]⁺ (M⁺) | Low |

| 161 | [M - I]⁺ | High |

| 127 | [I]⁺ | Moderate |

| 69 | [CF₃]⁺ | Moderate |

| 41 | [C₃H₅]⁺ | High |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-F and C-H bonds.

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond | Vibration Mode |

| 2950 - 3000 | C-H | Stretching |

| 1100 - 1350 | C-F | Stretching |

| 500 - 600 | C-I | Stretching |

Experimental Protocols

The following are detailed protocols for the acquisition of the spectroscopic data required for the structural elucidation of this compound.

Figure 2: Workflow for Structure Elucidation

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 5 seconds.

-

Accumulate over 1024 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Use a sealed capillary containing CFCl₃ as an external reference.

-

Set a spectral width of approximately 200 ppm.

-

Accumulate at least 64 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0 ppm) and the ¹⁹F spectrum to the external reference.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) via direct infusion or through a gas chromatography (GC) inlet.

-

Acquisition Parameters:

-

Set the ionization energy to 70 eV.

-

Scan a mass range from m/z 30 to 400.

-

Maintain a source temperature of 200°C.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments. Compare the observed isotopic pattern with the theoretical pattern for a C₅H₆F₅I molecule.

Infrared Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates.

-

Acquisition:

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Perform a background scan with empty KBr plates and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Interpretation and Structural Confirmation

The combined data from these techniques should provide unambiguous confirmation of the structure of this compound.

Figure 3: Predicted ¹H NMR Coupling

-

NMR Data: The number of signals, their chemical shifts, multiplicities, and coupling constants in the ¹H, ¹³C, and ¹⁹F NMR spectra will confirm the connectivity of the atoms. For example, the sextet of triplets predicted for the proton at C-4 is a clear indicator of its proximity to the methyl group (CH₃) and the pentafluoroethyl group.

-

MS Data: The molecular ion peak at m/z 288 will confirm the molecular formula. The prominent fragment at m/z 161, corresponding to the loss of an iodine atom, is a key piece of evidence for the presence and location of the iodine.

-

IR Data: The strong C-F stretching bands and the C-H stretching bands will confirm the presence of these key functional groups.

Conclusion

This technical guide outlines a comprehensive strategy for the structural elucidation of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, and by carefully analyzing the resulting data, researchers can confidently confirm the molecular structure of this and other novel fluorinated compounds. The predicted data and detailed protocols provided herein serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

A Technical Guide to the Reactivity of the Carbon-Iodine Bond in Fluorinated Alkanes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-iodine (C-I) bond, when situated within a fluorinated alkane backbone, exhibits a unique and synthetically valuable reactivity profile. The strong electron-withdrawing nature of fluorine atoms significantly influences the properties of the adjacent C-I bond, making it a focal point for a diverse array of chemical transformations. This technical guide provides an in-depth analysis of the C-I bond's reactivity in these molecules, with a particular focus on its homolytic cleavage to form perfluoroalkyl radicals. We will explore the thermodynamics governing this bond, detail key experimental protocols for its functionalization, and present quantitative data to inform reaction design. This document serves as a comprehensive resource for professionals leveraging fluorinated iodoalkanes in synthetic chemistry, particularly within the realms of materials science and pharmaceutical development.

Fundamental Properties of the Carbon-Iodine Bond in Fluorinated Alkanes

The reactivity of halogenoalkanes is primarily dictated by the strength of the carbon-halogen bond. In the context of fluorinated alkanes, the C-I bond is notably weaker than other carbon-halogen bonds, a factor that is crucial for its selective activation. The presence of highly electronegative fluorine atoms on the carbon backbone further polarizes the molecule and influences the bond dissociation energy (BDE).

The general trend for carbon-halogen bond strength is C-F > C-Cl > C-Br > C-I.[1][2] The C-F bond is one of the strongest single bonds in organic chemistry, rendering fluoroalkanes relatively inert to many substitution reactions.[3][4] Conversely, the C-I bond is the weakest, making iodoalkanes the most reactive in this class of compounds.[2][5] This inherent weakness is a key attribute exploited in synthetic chemistry. For instance, in nucleophilic substitution reactions, the ease of breaking the carbon-halogen bond is a more dominant factor than the bond's polarity.[1][6] Consequently, iodoalkanes undergo substitution reactions more readily than their chlorinated or brominated counterparts.

Quantitative Data: Bond Dissociation Energies (BDE)

The following table summarizes the average bond dissociation energies for various carbon-halogen bonds, illustrating the relative weakness of the C-I bond. The BDE for the C-I bond in a fluorinated alkane like trifluoromethyl iodide (CF₃-I) is a critical parameter for understanding its propensity to undergo homolytic cleavage.

| Bond | Molecule Example | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) | Citation(s) |

| C-F | CH₃-F | 115 | 481 | [3] |

| C-Cl | CH₃-Cl | 83.7 | 350 | [3] |

| C-Br | CH₃-Br | 72.1 | 302 | [3] |

| C-I | CH₃-I | 57.6 | 241 | [3] |

| C-I (Fluorinated) | CH₃CF₂-I | 52.1 ± 1 | 218 ± 4 |

Note: Values can vary slightly depending on the specific molecular structure and the method of determination.

The data clearly indicates that the C-I bond is significantly weaker than other carbon-halogen bonds, requiring less energy to break. This characteristic underpins the utility of fluorinated iodoalkanes as precursors for perfluoroalkyl radicals.

Key Reaction Pathways Involving the C-I Bond

The lability of the C-I bond in fluorinated alkanes opens up several important reaction pathways, most notably those involving radical intermediates. These perfluoroalkyl radicals are highly valuable in synthesis for their ability to form C-C and C-heteroatom bonds.

Radical Reactions

The generation of perfluoroalkyl radicals (Rf•) from perfluoroalkyl iodides (Rf-I) is a cornerstone of modern organofluorine chemistry.[7] These radicals can be generated through various methods, including thermal decomposition or photolysis.[8] The process typically involves the homolytic cleavage of the weak C-I bond. Once formed, these highly reactive species can participate in a variety of transformations.[8]

Caption: General mechanism for a radical chain reaction involving perfluoroalkyl iodide.

Photochemical Reactions

Photochemical activation is a particularly mild and efficient method for cleaving the C-I bond in perfluoroalkyl iodides. These reactions can often be performed at ambient temperature and may not require a photocatalyst.[9][10] Recent protocols have demonstrated that irradiation from a simple compact fluorescent lamp (CFL), a low-intensity UV lamp, or even sunlight can be sufficient to promote perfluoroalkylation reactions.[9][10] Mechanistic studies suggest that halogen-bond interactions between the perfluoroalkyl iodide and additives or solvents can promote its photochemical reactivity.[9]

Visible-light photoredox catalysis has also emerged as a powerful tool for generating perfluoroalkyl radicals from their corresponding iodides.[11] This approach allows for a wide range of transformations, including the synthesis of perfluoroalkyl amides and esters.[11]

Caption: Simplified photocatalytic cycle for the generation and reaction of perfluoroalkyl radicals.

Transition Metal-Catalyzed Cross-Coupling Reactions

Perfluoroalkyl iodides are competent coupling partners in a variety of transition metal-catalyzed reactions, enabling the formation of C(sp²)-C(sp³) and C(sp)-C(sp³) bonds.

-

Heck-type Reactions: Palladium-catalyzed Mizoroki-Heck reactions can couple perfluoroalkyl iodides with alkenes.[12] This provides a direct route to introduce perfluoroalkyl groups onto a vinyl scaffold. However, challenges such as sluggish oxidative addition and facile β-hydride elimination can arise, particularly with secondary fluoroalkylated halides.[12] Visible light-induced Heck reactions have been developed to overcome some of these limitations, allowing the process to occur at room temperature.[13]

-

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, can be adapted for use with perfluoroalkyl iodides.[14] This reaction is typically catalyzed by a combination of palladium and copper complexes and is carried out under mild conditions.[14][15] It provides a powerful method for synthesizing perfluoroalkyl-substituted alkynes.

Experimental Protocols

The following section provides a representative experimental protocol for a common transformation involving the C-I bond in a fluorinated alkane.

Protocol: Catalyst-Free Photochemical Perfluoroalkylation of an Arene

This protocol is adapted from methodologies described for the photochemical activation of perfluoroalkyl iodides in the presence of an amine additive.[9][10]

Objective: To achieve C-H perfluoroalkylation of an electron-rich arene using a perfluoroalkyl iodide under catalyst-free photochemical conditions.

Materials:

-

Perfluoroalkyl iodide (e.g., perfluorohexyl iodide, 1.0 equiv)

-

Electron-rich arene (e.g., N,N-dimethylaniline, 3.0 equiv)

-

Amine additive (e.g., triethylamine, 2.0 equiv)

-

Solvent (e.g., Tetrahydrofuran (THF), 0.1 M concentration with respect to the limiting reagent)

-

Schlenk tube or similar reaction vessel equipped with a stir bar

-

Light source (e.g., 26 W Compact Fluorescent Lamp (CFL))

-

Standard laboratory glassware for workup and purification

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube containing a magnetic stir bar, add the perfluoroalkyl iodide (1.0 equiv).

-

Add the electron-rich arene (3.0 equiv) and the amine additive (2.0 equiv).

-

Add the solvent (THF) to achieve the desired concentration (e.g., 0.1 M).

-

Seal the Schlenk tube and degas the solution by three freeze-pump-thaw cycles.

-

Backfill the tube with an inert gas (N₂ or Ar).

-

Place the reaction vessel approximately 5-10 cm from the light source (26 W CFL).

-

Irradiate the mixture at ambient temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the perfluoroalkylated arene.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

Applications in Drug Development

The incorporation of fluorine atoms or fluoroalkyl groups into organic molecules is a widely used strategy in medicinal chemistry and drug development.[16][17] Fluorination can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[16] The unique reactivity of the C-I bond in fluorinated alkanes makes them invaluable building blocks for synthesizing these complex fluorinated pharmaceuticals.

For example, the C-H perfluoroalkylation reactions described above can be used for the site-selective labeling of complex molecules like oligopeptides, which is a powerful tool in drug discovery and chemical biology.[10] The ability to forge C-C bonds under mild radical or photoredox conditions allows for the late-stage functionalization of drug-like scaffolds, a highly desirable capability in the development pipeline.

Conclusion

The carbon-iodine bond in fluorinated alkanes possesses a distinct reactivity profile characterized by its low bond dissociation energy. This feature allows for its selective cleavage under mild thermal, photochemical, or transition metal-catalyzed conditions to generate synthetically versatile perfluoroalkyl radicals. The subsequent reactions of these radicals enable the efficient construction of C-C and C-heteroatom bonds, providing access to a wide range of valuable fluorinated molecules. The methodologies outlined in this guide, from fundamental principles to practical experimental protocols, underscore the importance of fluorinated iodoalkanes as key reagents for researchers, particularly those in the pharmaceutical and materials science industries. A thorough understanding of the principles governing the reactivity of this bond is essential for the continued development of novel fluorinated compounds with tailored properties.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. savemyexams.com [savemyexams.com]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. Alkyl Halide Reactivity [chemserv.centre.edu]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 8. Can we prepare alkyl fluorides and alkyl iodides from free radicals | Filo [askfilo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Item - Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions - American Chemical Society - Figshare [acs.figshare.com]

- 11. Photocatalytic amidation and esterification with perfluoroalkyl iodide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. books.rsc.org [books.rsc.org]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Stability and Storage of Iodinated Perfluoro Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and storage considerations for iodinated perfluoro compounds (IPFCs). Understanding the factors that influence the degradation of these molecules is critical for ensuring their integrity in research, development, and commercial applications. IPFCs are susceptible to degradation through photochemical, thermal, and chemical pathways. This document outlines these degradation routes, provides quantitative data, details relevant experimental protocols, and offers recommendations for optimal storage.

Photostability and Photodegradation

The carbon-iodine (C-I) bond in IPFCs is significantly weaker than the carbon-fluorine (C-F) bond, making it the most likely point of cleavage upon exposure to ultraviolet (UV) light. This photosensitivity is a primary concern for the stability of these compounds.

The predominant mechanism of photodegradation is reductive defluorination, which can be initiated by UV light. This process is notably accelerated in the presence of iodide ions (I⁻), which, upon photolysis at wavelengths around 254 nm, generate aquated electrons (e⁻ aq).[1][2] These highly reactive electrons can then readily react with the perfluoroalkyl chain, leading to the cleavage of C-F bonds.[1] The process can also generate perfluoroalkyl radicals via C-I bond homolysis, which can participate in subsequent reactions.

Quantitative Data: Photoreduction Kinetics

The rate of photodegradation is influenced by the compound's structure, including the headgroup and the length of the perfluorocarbon chain.[1]

| Compound | Class | Apparent Rate Constant (k_app) [min⁻¹] (Conditions: 254 nm UV, 10 mM KI) | Reference |

| Perfluorooctane sulfonate (PFOS) | PFXS | ~6.5 x 10⁻³ | [1] |

| Perfluorohexane sulfonate (PFHS) | PFXS | ~3.5 x 10⁻³ | [1] |

| Perfluorobutane sulfonate (PFBS) | PFXS | ~3.0 x 10⁻³ | [1] |

| Perfluorooctanoic acid (PFOA) | PFXA | ~2.9 x 10⁻³ | [1] |

| Perfluorohexanoic acid (PFHA) | PFXA | ~2.9 x 10⁻³ | [1] |

| Perfluorobutanoic acid (PFBA) | PFXA | ~2.9 x 10⁻³ | [1] |

Note: The data above is for perfluoroalkyl compounds (PFCs) in a UV/iodide system, which generates the reactive species that degrade the compounds. The kinetics demonstrate a dependence on chain length for sulfonates (PFXS) but not for carboxylates (PFXA) under these conditions.[1]

Experimental Protocol: Photostability Testing

Objective: To determine the degradation rate of an IPFC under UV irradiation.

Materials & Equipment:

-

Target iodinated perfluoro compound

-

Potassium iodide (KI, optional, as a source of aquated electrons)

-

Milli-Q or deionized water

-

pH buffer solutions

-

Low-pressure mercury lamp (emitting at 254 nm)

-

Quartz reaction vessel

-

Stir plate and stir bar

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

-

Ion Chromatography (IC) system for fluoride analysis

-

Argon or Nitrogen gas for deoxygenation

Procedure:

-

Solution Preparation: Prepare a stock solution of the target IPFC in Milli-Q water. Prepare a separate stock solution of KI if required.

-

Reaction Setup: In the quartz reaction vessel, combine the IPFC stock solution, KI solution (if used), and pH buffer to achieve the desired final concentrations. The final volume is typically 50-100 mL.

-

Deoxygenation: Purge the solution with Argon or Nitrogen gas for 15-30 minutes before irradiation to create an anoxic environment, as oxygen can scavenge the reactive species.

-

Irradiation: Place the vessel under the UV lamp. Ensure the lamp has stabilized its output. Maintain constant stirring throughout the experiment.

-

Sampling: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes).

-

Analysis:

-

Immediately analyze the samples for the parent IPFC concentration using a suitably calibrated HPLC-MS system.

-

Analyze separate sample aliquots for fluoride ion concentration using an IC system to quantify defluorination.

-

-

Data Processing: Plot the natural logarithm of the parent IPFC concentration versus time. The slope of this line represents the pseudo-first-order degradation rate constant (k_app).

Visualization: Photodegradation Pathway

References

An In-depth Technical Guide to 4-Iodo-1,1,1,2,2-pentafluoropentane: Synthesis and Potential Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 4-Iodo-1,1,1,2,2-pentafluoropentane is a key, albeit specialized, building block for the synthesis of such fluorinated compounds. This technical guide provides a comprehensive overview of the synthesis of this compound and explores its potential applications in organic synthesis, with a focus on radical reactions and transition-metal-catalyzed cross-coupling reactions. Detailed experimental methodologies, quantitative data, and visual workflows are presented to facilitate its use in research and development.

Introduction

Organofluorine compounds have gained significant prominence in the pharmaceutical and agrochemical industries. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, contribute to the improved efficacy and pharmacokinetic profiles of many bioactive molecules. The 1,1,1,2,2-pentafluoropentyl group, in particular, can serve as a valuable lipophilic and sterically demanding substituent. This compound emerges as a critical intermediate for the introduction of this fluorinated alkyl chain into a variety of molecular scaffolds. Its utility stems from the reactivity of the carbon-iodine bond, which can readily participate in a range of chemical transformations.

Synthesis of this compound

The primary route for the synthesis of this compound and its derivatives involves a free-radical addition of a perfluoroalkyl iodide to an unsaturated precursor. A key example is the synthesis of 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane, a direct precursor that can be hydrolyzed to the corresponding alcohol.

Synthesis of 5-Acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane

A documented method involves the free-radical addition of perfluoroethyl iodide to allyl acetate.[1] This reaction is typically initiated by a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN).

Experimental Protocol: Synthesis of 5-Acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane

The following is a generalized protocol based on the principles of free-radical addition of perfluoroalkyl iodides to alkenes:

-

Reaction Setup: A solution of allyl acetate in a suitable solvent (e.g., a non-reactive hydrocarbon or chlorinated solvent) is prepared in a reaction vessel equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.

-

Addition of Reactants: Perfluoroethyl iodide and a catalytic amount of AIBN are added to the solution.

-

Reaction Conditions: The reaction mixture is heated under a nitrogen atmosphere to a temperature sufficient to initiate the decomposition of AIBN (typically 60-80 °C). The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane.

Hydrolysis to 4-Iodo-1,1,1,2,2-pentafluoropentan-5-ol

The resulting 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane can be hydrolyzed to the corresponding alcohol, 4-iodo-1,1,1,2,2-pentafluoropentan-5-ol, using standard alkaline hydrolysis conditions (e.g., sodium hydroxide in a mixture of water and a miscible organic solvent like methanol or ethanol).

Potential Applications in Organic Synthesis

The presence of the C-I bond in this compound makes it a versatile precursor for introducing the pentafluoropentyl moiety into organic molecules.

Radical Reactions

The carbon-iodine bond in perfluoroalkyl iodides is relatively weak and can be homolytically cleaved under thermal or photochemical conditions, or by using radical initiators, to generate a perfluoroalkyl radical. This radical can then participate in various addition reactions.

-

Radical Addition to Alkenes and Alkynes: The 4-pentafluoropentyl radical can add across the double or triple bond of unsaturated compounds to form new carbon-carbon bonds. This is a powerful method for the fluoroalkylation of organic molecules.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Fluoroalkyl iodides are excellent coupling partners in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a direct method for the formation of carbon-carbon and carbon-heteroatom bonds.

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Organoboron Reagents (R-B(OR)₂) | Pd catalyst, Base | Fluoroalkyl-Aryl/Vinyl |

| Heck Coupling | Alkenes | Pd catalyst, Base | Fluoroalkylated Alkenes |

| Sonogashira Coupling | Terminal Alkynes | Pd/Cu catalyst, Base | Fluoroalkylated Alkynes |

| Stille Coupling | Organotin Reagents (R-SnR'₃) | Pd catalyst | Fluoroalkyl-Aryl/Vinyl |

| Negishi Coupling | Organozinc Reagents (R-ZnX) | Pd or Ni catalyst | Fluoroalkyl-Aryl/Vinyl/Alkyl |

Table 1: Potential Cross-Coupling Reactions of this compound

Applications in Drug Development and Materials Science

The incorporation of the 4-pentafluoropentyl group can significantly impact the properties of a molecule. In drug development, this can lead to:

-

Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.

-

Enhanced Lipophilicity: The fluorinated chain can increase the molecule's ability to cross cell membranes.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluoroalkyl group can alter the pKa of nearby functional groups.

In materials science, the introduction of such fluorinated chains can be used to modify the surface properties of polymers, leading to materials with low surface energy, hydrophobicity, and chemical resistance.

Conclusion

This compound, while a specialized reagent, holds considerable potential as a building block in organic synthesis for the introduction of the valuable 1,1,1,2,2-pentafluoropentyl moiety. Its synthesis via free-radical addition is accessible, and the reactivity of its carbon-iodine bond opens up a wide array of possibilities for molecular elaboration through radical additions and transition-metal-catalyzed cross-coupling reactions. For researchers in medicinal chemistry and materials science, this compound represents a key tool for the design and synthesis of novel, high-performance molecules. Further exploration of its reaction scope and optimization of reaction conditions will undoubtedly expand its utility in these critical fields.

References

An In-depth Technical Guide to 4-Iodo-1,1,1,2,2-pentafluoropentane: Synthesis, Properties, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Iodo-1,1,1,2,2-pentafluoropentane is a fluorinated organic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The presence of a pentafluoroethyl group and a reactive iodine atom on the same molecule imparts unique chemical properties, making it an attractive intermediate for introducing fluorinated moieties into larger molecules. This guide aims to provide a detailed technical overview of its synthesis, predicted properties, and potential applications.

Physicochemical Properties (Predicted and Comparative Data)

Due to the absence of experimental data for this compound, the following tables summarize the known properties of the closely related compounds: 1,1,1,2,2-pentafluoro-4-iodobutane and 1,1,1,2,2-pentafluoro-5-iodopentane. These values can be used to estimate the properties of the target compound.

Table 1: Physical Properties of Analogous Compounds

| Property | 1,1,1,2,2-Pentafluoro-4-iodobutane[1] | 1,1,1,2,2-Pentafluoro-5-iodopentane |

| CAS Number | 40723-80-6[1] | 151556-31-9 |

| Molecular Formula | C4H4F5I[1] | C5H6F5I |

| Molecular Weight | 273.97 g/mol [1] | 288.00 g/mol |

| Boiling Point | 100-101 °C[1] | Not available |

| Density | 1.936 g/mL at 20 °C[1] | Not available |

| Refractive Index | n20/D 1.391[1] | Not available |

Table 2: Computed Properties of Analogous Compounds

| Property | 1,1,1,2,2-Pentafluoro-4-iodobutane | 1,1,1,2,2-Pentafluoro-5-iodopentane |

| XLogP3 | 3.5 | 4 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 5 | 5 |

| Rotatable Bond Count | 2 | 3 |

| Exact Mass | 273.92779 Da | 287.94344 Da |

| Monoisotopic Mass | 273.92779 Da | 287.94344 Da |

| Topological Polar Surface Area | 0 Ų | 0 Ų |

| Heavy Atom Count | 11 | 11 |

| Formal Charge | 0 | 0 |

Based on these comparisons, this compound is expected to be a liquid at room temperature with a boiling point slightly higher than that of its butane analog.

Proposed Synthesis

The synthesis of this compound can be conceptually based on the free-radical addition of a perfluoroalkyl iodide to an appropriate alkene. A plausible route is the reaction of perfluoroethyl iodide with 3-iodopropene. A more detailed, though still hypothetical, experimental protocol can be derived from the synthesis of 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane, as described in US Patent 6,002,053 A[2]. This involves the radical-initiated addition of perfluoroethyl iodide to an allyl derivative.

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

C2F5I + CH2=CHCH2I → C2F5CH2CH(I)CH2I

This protocol is adapted from the synthesis of a related compound and should be optimized for the specific substrates.

Materials:

-

Perfluoroethyl iodide (C2F5I)

-

Allyl iodide (3-iodopropene, CH2=CHCH2I)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable radical initiator

-

Anhydrous, inert solvent (e.g., hexane, heptane, or a fluorinated solvent)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas)

-

Standard laboratory glassware for reaction, workup, and purification (distillation apparatus)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet is charged with allyl iodide and the chosen inert solvent.

-

Initiator Addition: The radical initiator, such as AIBN, is added to the flask. The amount should be catalytic, typically 1-5 mol% relative to the limiting reagent.

-

Reactant Addition: Perfluoroethyl iodide is added to the reaction mixture. It is advisable to use a slight excess of the more volatile reactant to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is heated to the decomposition temperature of the radical initiator (for AIBN, this is typically 65-85 °C). The reaction is monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to follow the consumption of the starting materials.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound. The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.

General Considerations for Synthesis

The addition of perfluoroalkyl iodides to alkenes is a well-established method for the synthesis of fluorinated compounds. These reactions can be initiated by various means, including thermal or photochemical methods, or by using radical initiators like AIBN or peroxides. Metal catalysis, for instance with iron, has also been shown to be effective for the 1,2-addition of perfluoroalkyl iodides to alkenes and alkynes.

Potential Applications in Drug Development and Research

The unique structural features of this compound make it a valuable intermediate in several areas:

-

Introduction of Fluorinated Moieties: The pentafluoroethyl group can be introduced into organic molecules to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.

-

Cross-Coupling Reactions: The iodine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the formation of complex carbon-carbon and carbon-heteroatom bonds.

-

Fluorous Synthesis: The fluorinated chain can be exploited in fluorous synthesis techniques, which facilitate the separation and purification of products.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Conclusion

While direct experimental data on this compound is currently lacking in the public domain, this technical guide provides a robust framework for its synthesis and an estimation of its properties based on closely related analogs. The proposed synthetic route, leveraging the well-established radical addition of perfluoroalkyl iodides to alkenes, offers a viable starting point for its preparation in a laboratory setting. The unique combination of a pentafluoroethyl group and a reactive iodine atom suggests that this compound holds significant potential as a versatile building block for the synthesis of novel fluorinated molecules in the pharmaceutical and materials science sectors. Further research is warranted to fully characterize this compound and explore its synthetic utility.

References

An In-depth Technical Guide to the Safety and Handling of 4-Iodo-1,1,1,2,2-pentafluoropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1,1,1,2,2-pentafluoropentane is a fluorinated organic compound with potential applications in organic synthesis and drug development. The presence of a pentafluoroethyl group and an iodine atom suggests unique chemical reactivity, making it a potentially valuable building block. However, these same features necessitate careful consideration of its safe handling and disposal. This guide provides a comprehensive overview of the known safety and handling considerations for this compound, drawing on data from analogous structures.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not available, data from similar compounds like 1,1,1,2,2-pentafluoro-4-iodobutane suggests the following potential hazards:

-

Acute Toxicity (Oral): May be toxic if swallowed.[1]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: Likely to cause serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory tract irritation.

Halogenated hydrocarbons as a class can also pose other health risks, including potential liver and kidney toxicity with long-term exposure.[2]

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below presents a comparison of computed and experimental data for structurally similar compounds to provide an estimation of its properties.

| Property | 1,1,1,2,2-Pentafluoro-4-iodobutane | 1,1,1,2,2-Pentafluoro-5-iodopentane |

| Molecular Formula | C4H4F5I[1][3] | C5H6F5I[4] |

| Molecular Weight | 273.97 g/mol [1][3] | 288.00 g/mol [4] |

| Boiling Point | 100-101 °C[3][5] | Not available |

| Density | 1.936 g/mL at 20 °C[3][5] | Not available |

| Refractive Index | n20/D 1.391[3][5] | Not available |

Experimental Protocols

Synthesis of a Related Compound: 5-Acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane

A process for preparing a structurally similar compound, 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane, has been described.[6] This synthesis involves the free-radical addition of perfluoroethyl iodide to allyl acetate, initiated by 2,2'-azo-bis-isobutyronitrile (AIBN).[6]

Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine perfluoroethyl iodide and allyl acetate. The molar ratio of perfluoroethyl iodide to allyl alcohol can range from 1:0.7 to 1:20, with a preferred range of 1:0.9 to 1:2.[6]

-

Initiation: Add a radical initiator, such as 2,2'-azo-bis-isobutyronitrile (AIBN), to the mixture. The reaction temperature will depend on the choice of initiator.[6]

-

Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., GC-MS, NMR).

-

Work-up: Upon completion, the reaction mixture can be worked up by adding water to dissolve any iodide salts formed. The product can then be extracted with a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether.[6]

-

Purification: The crude product may be further purified by fractional distillation.[6]

Safe Handling and Storage

Given the potential hazards, the following handling and storage procedures are recommended, based on general guidelines for halogenated hydrocarbons:[2]

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Respiratory Protection: If working outside of a fume hood or with the potential for aerosol generation, use a respirator with an appropriate organic vapor cartridge.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.[7]

-

Use only non-sparking tools.

-

Ground/bond container and receiving equipment to prevent static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Protect from light.

-

Store away from incompatible materials such as strong oxidizing agents and reactive metals (e.g., aluminum).[2]

First Aid Measures

In case of exposure, follow these first aid measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Waste Disposal

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Visualizations

Logical Workflow for Safe Chemical Handling

Caption: General workflow for the safe handling of chemical reagents.

First Aid Response Pathway

Caption: Decision tree for first aid based on the route of exposure.

References

- 1. 1,1,1,2,2-Pentafluoro-4-iodobutane | C4H4F5I | CID 110092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1,1,1,2,2-Pentafluoro-5-iodopentane | C5H6F5I | CID 12017057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,1,2,2-PENTAFLUORO-4-IODOBUTANE CAS#: 40723-80-6 [m.chemicalbook.com]

- 6. US6002053A - Process for preparing pentafluoropentanol - Google Patents [patents.google.com]

- 7. tutorchase.com [tutorchase.com]

Technical Guide: Synthesis of 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis of 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this guide outlines a plausible and robust synthetic strategy based on established chemical transformations. The proposed synthesis involves the iodoacetoxylation of a readily available fluorinated precursor. This guide includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the synthetic pathway and reaction mechanism.

Introduction

Fluorinated organic molecules are of significant interest in drug development and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. The target molecule, 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane, incorporates both a perfluoroalkyl chain and synthetically versatile iodo and acetoxy functionalities. These features make it a potentially valuable building block for the synthesis of more complex fluorinated compounds. This guide details a proposed synthetic route, enabling researchers to produce this compound for further investigation.

Proposed Synthetic Pathway

The most direct and plausible method for the synthesis of 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane is through the iodoacetoxylation of a suitable precursor . A patent describing the preparation of related compounds mentions the synthesis of the target molecule via a free-radical addition of perfluoroethyl iodide to allyl acetate.[1] This reaction introduces both the iodine atom and the acetate group across the double bond of the alkene.

The proposed synthetic workflow is illustrated below:

Caption: Proposed synthetic workflow for 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane.

Reaction Mechanism

The iodoacetoxylation of an alkene can proceed through either an electrophilic or a radical-mediated pathway. Given the reactants mentioned in the literature, a radical mechanism is likely.[1] However, an electrophilic pathway is also a common mechanism for iodoacetoxylation reactions.

Proposed Electrophilic Addition Mechanism

In an electrophilic addition mechanism, an electrophilic iodine species is generated in situ. This species then reacts with the alkene to form a cyclic iodonium ion intermediate. Subsequent nucleophilic attack by the acetate anion at one of the carbon atoms of the iodonium ion ring leads to the final product.

Caption: Generalized mechanism for electrophilic iodoacetoxylation of an alkene.

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane, based on general procedures for iodoacetoxylation and information from related syntheses.[1][2][3]

Materials:

-

Perfluoroethyl iodide (C2F5I)

-

Allyl acetate (CH2=CHCH2OAc)

-

N-Iodosuccinimide (NIS)

-

Acetic acid (glacial)

-

Dichloromethane (DCM, anhydrous)

-

Sodium thiosulfate (Na2S2O3) solution (saturated)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4, anhydrous)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add allyl acetate (1.0 equivalent) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-iodosuccinimide (1.1 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents) to the stirred solution.

-

If a radical-initiated pathway is desired, perfluoroethyl iodide (1.2 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents) can be used instead of NIS, and the reaction may require heating (e.g., to 80 °C).[1]

-

Allow the reaction to stir at 0 °C (for the NIS method) or the elevated temperature (for the radical method) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane.

Quantitative Data Summary

| Parameter | Expected Value/Range | Notes |

| Reactant Ratios | ||

| Allyl Acetate | 1.0 eq | Limiting reagent. |

| Perfluoroethyl Iodide | 1.2 - 1.5 eq | An excess is often used to ensure complete consumption of the alkene. |

| Radical Initiator (AIBN) | 0.1 - 0.2 eq | For the radical pathway. |

| N-Iodosuccinimide (NIS) | 1.1 - 1.3 eq | For the electrophilic pathway. |

| Reaction Conditions | ||

| Temperature (°C) | 0 - 80 | 0 °C for NIS method; higher temperatures may be needed for radical initiation. |

| Reaction Time (hours) | 2 - 24 | Highly dependent on the specific conditions and substrates. Monitored by TLC or GC-MS. |

| Yield and Purity | ||

| Yield (%) | 50 - 80% | Expected range for iodoacetoxylation reactions. |

| Purity (%) | >95% | After purification by distillation or chromatography. |

| Spectroscopic Data | Predicted 1H, 13C, and 19F NMR chemical shifts would be used for characterization. |

Safety Considerations

-

Perfluoroalkyl iodides can be volatile and should be handled in a well-ventilated fume hood.

-

N-Iodosuccinimide is a mild oxidizing agent and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

The reaction should be conducted under an inert atmosphere to prevent side reactions.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane. By leveraging established iodoacetoxylation methodologies, researchers can access this valuable fluorinated building block for further applications in drug discovery and materials science. The provided experimental protocol and expected data offer a solid starting point for the successful synthesis and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 4-Iodo-1,1,1,2,2-pentafluoropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly valuable in the design of novel therapeutics and functional materials. 4-Iodo-1,1,1,2,2-pentafluoropentane is a key reagent for introducing the 1,1,1,2,2-pentafluoropentyl group, a short-chain perfluoroalkyl moiety that can significantly modify the properties of a parent molecule.

These application notes provide an overview and detailed protocols for the use of this compound in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck-type reactions. The information presented is intended to guide researchers in the efficient synthesis of novel compounds bearing the pentafluoropentyl group. Compounds with polyfluorinated fragments possess distinct properties due to the high number of fluorine atoms, which influence the lipophilicity and conformational rigidity of the molecule.[1]

General Workflow for Cross-Coupling Reactions

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. While less common for perfluoroalkyl halides, this reaction can be adapted to couple this compound with various aryl and heteroaryl boronic acids or their esters. Copper-catalyzed Suzuki-Miyaura coupling has been shown to be effective for highly fluorinated boronate esters with aryl iodides.[2]

General Reaction Scheme:

R-B(OR')₂ + I-(CH₂)₂-CF₂-CF₃ --[Pd catalyst, Base]--> R-(CH₂)₂-CF₂-CF₃

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from methods used for similar primary perfluoroalkyl iodides. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid or pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and water (solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Add this compound (1.0 equivalent).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired pentafluoropentyl-substituted arene.

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ / PPh₃ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane / H₂O |

| Temperature | 80-100 °C |

| Typical Yields | 60-85% (substrate dependent) |

Sonogashira Coupling